molecular formula C3HCl3F4 B14653287 Trichlorotetrafluoropropane CAS No. 53063-52-8

Trichlorotetrafluoropropane

Cat. No.: B14653287
CAS No.: 53063-52-8
M. Wt: 219.39 g/mol
InChI Key: PENBTNKXKCPEQS-UHFFFAOYSA-N
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Description

Trichlorotetrafluoropropane is a chemical compound with the molecular formula C3HF4Cl3. It is known for its unique properties, including a boiling point of approximately 94.69°C and a density of 1.5217 g/cm³ . This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlorotetrafluoropropane can be synthesized through various chemical reactions involving fluorination and chlorination of propane derivatives. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process typically involves the use of chlorofluorocarbons as starting materials, which are then subjected to controlled fluorination and chlorination reactions .

Chemical Reactions Analysis

Types of Reactions

Trichlorotetrafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various halogenated derivatives of propane, such as dichlorodifluoropropane and monochlorotrifluoropropane .

Scientific Research Applications

Trichlorotetrafluoropropane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to stabilize certain molecular structures.

    Medicine: It is used in the development of pharmaceuticals and as a diagnostic agent in medical imaging.

    Industry: It is used in the production of refrigerants, propellants, and other industrial chemicals

Mechanism of Action

The mechanism of action of Trichlorotetrafluoropropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Trichlorotetrafluoropropane include:

  • 1,1,2-Trichlorotrifluoroethane
  • 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane
  • Dichlorodifluoropropane

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where stability and reactivity are crucial .

Properties

IUPAC Name

1,1,1-trichloro-2,3,3,3-tetrafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3F4/c4-2(5,6)1(7)3(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBTNKXKCPEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597163
Record name 1,1,1-Trichloro-2,3,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53063-52-8
Record name 1,1,1-Trichloro-2,3,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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